

"4-Chloro-6-(difluoromethoxy)quinoline purity and analysis"

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Compound of Interest

Compound Name: 4-Chloro-6-(difluoromethoxy)quinoline
CAS No.: 1156601-91-0
Cat. No.: B1418924

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Technical Monograph: 4-Chloro-6-(difluoromethoxy)quinoline

Purity, Analysis, and Strategic Application in Medicinal Chemistry

Executive Summary

4-Chloro-6-(difluoromethoxy)quinoline is a specialized pharmacophore scaffold used primarily in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, and EGFR).^[1] It serves as a lipophilic, metabolically stable bioisostere of the classic 6,7-dimethoxyquinoline core found in drugs like Cabozantinib or Gefitinib.

The substitution of a methoxy group (

) with a difluoromethoxy group (

) alters the physicochemical profile by:

- Increasing Lipophilicity (LogP): Enhancing membrane permeability.
- Blocking Metabolic Hotspots: The bonds prevent rapid O-dealkylation by CYP450 enzymes, extending the in vivo half-life.
- Modulating Acidity: The proton can act as a weak hydrogen bond donor, potentially creating novel binding interactions within the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[2]

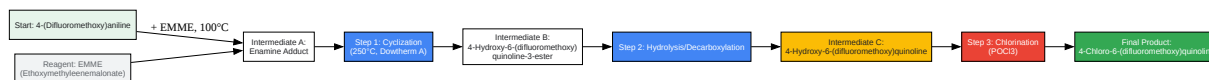
[3][4][5][6]

Property	Specification
Chemical Name	4-Chloro-6-(difluoromethoxy)quinoline
Common Derivatives	3-cyano- or 3-ethoxycarbonyl- analogs (e.g., CAS 1016737-91-9)
Molecular Formula	
Molecular Weight	229.61 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in MeOH
LogP (Predicted)	~3.2 (vs. ~2.5 for 6-methoxy analog)
pKa (Quinoline N)	~3.8 (Reduced basicity due to electron-withdrawing)

Synthesis & Critical Impurity Profiling

Understanding the synthetic origin is the only way to accurately predict and control impurities. The industrial route typically employs the Gould-Jacobs reaction, starting from 4-(difluoromethoxy)aniline.

Synthetic Workflow (DOT Diagram)



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Caption: Figure 1.[1][2] Gould-Jacobs synthetic pathway.[3] Impurities arise primarily at the Cyclization and Chlorination stages.

Critical Impurity Table

Impurity ID	Name / Structure	Origin	Control Strategy
IMP-A	4-Hydroxy-6-(difluoromethoxy)quinoline	Hydrolysis product of the target; Incomplete chlorination.	Monitor via HPLC (RT ~0.4-0.5 relative to product). Ensure dry storage.
IMP-B	4-(Difluoromethoxy)aniline	Unreacted starting material.	Control stoichiometry in Step 1. Genotoxic alert (aniline).
IMP-C	4-Chloro-6-hydroxyquinoline	Acid-catalyzed hydrolysis of the group during harsh chlorination.	Avoid excessive heating with POCl ₃ ; maintain anhydrous conditions.
IMP-D	Dimer (Ether linked)	Formation of 4,4'-ether linkage if POCl ₃ is insufficient.	Ensure excess POCl ₃ is used.

Analytical Methodologies

A validated analytical system must separate the lipophilic parent compound from its more polar hydrolysis products (IMP-A) and potential aniline precursors (IMP-B).

High-Performance Liquid Chromatography (HPLC)

- Principle: Reversed-phase chromatography using a high-coverage C18 column to retain the fluorinated quinoline.
- Detection: UV at 254 nm (primary) and 220 nm (impurity sensitivity).

Recommended Protocol:

Parameter	Condition
Column	Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 μ m) or equivalent
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 10% B (Isocratic hold for polar impurities) 2-15 min: 10% 90% B (Linear gradient) 15-20 min: 90% B (Wash) 20-25 min: 10% B (Re-equilibration)
Column Temp	35°C
Injection Vol	5 μ L
Retention Time	~12.5 min (Parent); ~5.2 min (IMP-A: 4-Hydroxy); ~3.8 min (IMP-B: Aniline)

Structural Validation (NMR)

To confirm the integrity of the difluoromethoxy group (which can degrade),

and

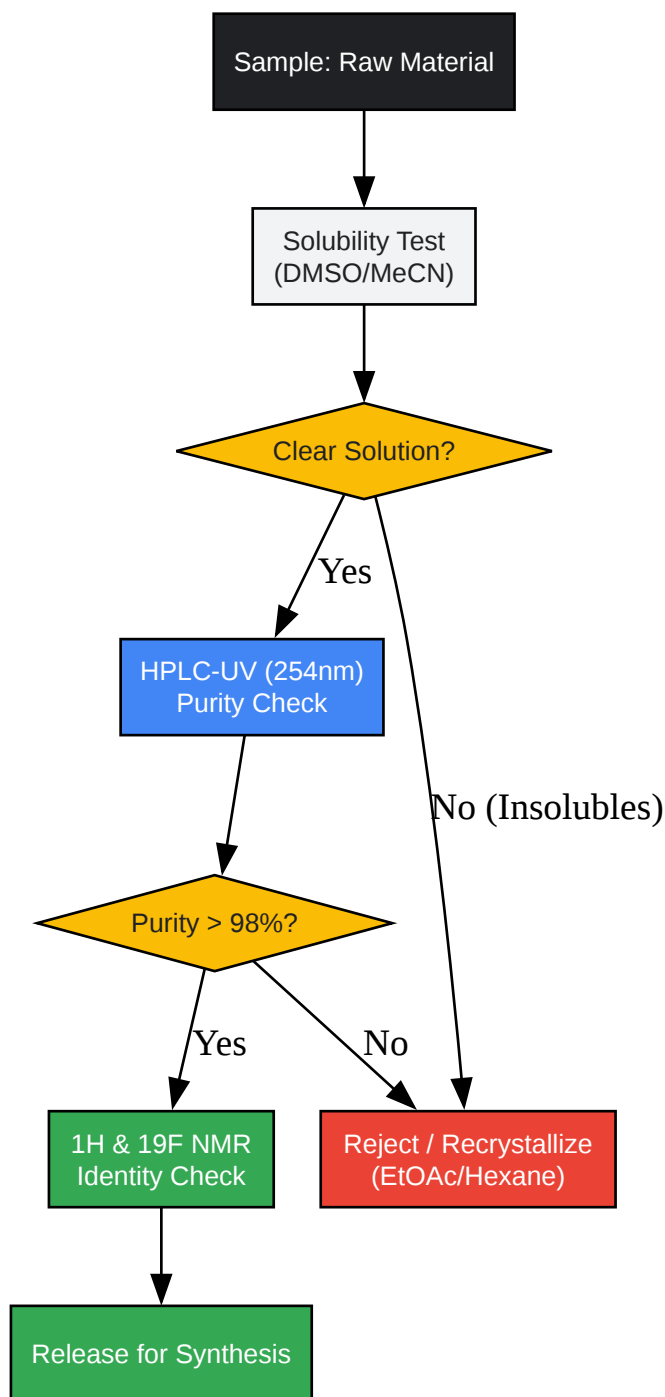
NMR are essential.

- NMR (DMSO-

):

- Characteristic Signal: The proton appears as a distinct triplet (Hz) in the region of 7.0 – 7.6 ppm.
- Quinoline Protons: Look for the C2-H singlet/doublet at low field (~8.7 ppm).
- NMR:
 - Signal: A doublet at approximately -82.0 ppm. The presence of a single peak confirms no hydrolysis to the free phenol.

Analytical Decision Tree



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Caption: Figure 2. Quality Control Decision Tree for batch release.

Handling, Stability & Safety

- **Hydrolytic Stability:** The 4-chloro position is reactive toward nucleophiles (amines, thiols). While this is desired for synthesis, it means the compound is sensitive to moisture. Store under inert gas (Argon/Nitrogen) at 2-8°C.
- **Difluoromethoxy Stability:** Generally stable to base and mild acid. Avoid concentrated strong acids (,) which can cleave the ether bond.
- **Safety:** Treat as a potent skin sensitizer and irritant. The 4-chloroquinoline moiety can cause severe eye damage.[4][5] Use full PPE including face shield.[5][6]

References

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